Trihomomethionine is a sulfur-containing amino acid derivative that plays a significant role in plant biochemistry, particularly in the biosynthesis of glucosinolates. It is derived from methionine and is part of a series of compounds that contribute to the plant's defense mechanisms against herbivores and pathogens. Trihomomethionine is specifically noted for its conversion into aldoximes by cytochrome P450 enzymes, which are crucial in the metabolic pathways of various plants, including Arabidopsis thaliana.
Trihomomethionine is primarily sourced from the metabolism of methionine in plants. It is synthesized through enzymatic pathways that involve several intermediate compounds, including dihomomethionine. The specific enzyme responsible for this conversion in Arabidopsis thaliana is cytochrome P450 CYP79F1, which catalyzes the transformation of dihomomethionine and trihomomethionine into their corresponding aldoximes, marking a critical step in glucosinolate biosynthesis .
Trihomomethionine belongs to the class of amino acid derivatives and is categorized under sulfur-containing amino acids. It is part of a broader category of compounds known as glucosinolates, which are secondary metabolites found predominantly in the Brassicaceae family of plants. These compounds are known for their role in plant defense and have implications in human health due to their potential anticancer properties.
The synthesis of trihomomethionine can be achieved through various biochemical pathways involving methionine as a precursor. The key steps include:
The synthesis process often requires recombinant DNA technology to express the CYP79F1 enzyme in Escherichia coli, allowing for controlled studies on the enzymatic activity and efficiency in converting substrates into trihomomethionine .
Trihomomethionine has a molecular formula of C_6H_13NO_2S and features a structure characterized by:
The molecular weight of trihomomethionine is approximately 161.24 g/mol. Its structural configuration allows it to participate in various biochemical reactions, particularly those related to glucosinolate biosynthesis.
Trihomomethionine undergoes several key chemical reactions, primarily catalyzed by cytochrome P450 enzymes:
These reactions typically require specific conditions such as pH levels and co-factors that facilitate enzyme activity, ensuring optimal conversion rates and product yields.
The mechanism by which trihomomethionine exerts its effects involves several biochemical pathways:
Studies indicate that the efficiency of these enzymatic reactions can vary based on environmental factors and genetic expression levels within different plant species .
The chemical reactivity and stability are influenced by its molecular structure, particularly the presence of sulfur and amino groups, which can engage in various chemical interactions essential for biological processes.
Trihomomethionine has several applications within scientific research:
Trihomomethionine (CHEBI:50711) is classified as a non-proteinogenic α-amino acid featuring a seven-carbon backbone with a methylthio substituent at the terminal carbon position. Its systematic name is 2-amino-7-(methylthio)heptanoic acid, distinguishing it from methionine through its elongated aliphatic chain. The L-stereoisomer (CHEBI:136999) is formally recognized as L-2-amino-7-(methylthio)heptanoic acid, belonging to the polyhomomethionine subclass characterized by additional methylene groups between the α-carbon and sulfur atom [2] [4].
Table 1: Biochemical Classification of Trihomomethionine
Property | Specification |
---|---|
IUPAC Name | 2-Amino-7-(methylthio)heptanoic acid |
ChEBI Identifier | CHEBI:50711 |
Molecular Formula | C₈H₁₇NO₂S |
Classification | Sulfur-containing amino acid |
Non-proteinogenic α-amino acid | |
Stereoisomer | L-trihomomethionine (CHEBI:136999) |
Chemical Role | Brønsted acid, Brønsted base |
Structural Feature | Five methylene groups between α-carbon and sulfur |
Metabolically, it occupies a niche within specialized sulfur metabolism pathways. While comprehensive surveys of its natural occurrence remain limited, its structural homology to methionine derivatives suggests potential distribution within Brassicaceae family plants where extended methionine chains occur in glucosinolate precursors. The presence of homologs like dihomomethionine in Arabidopsis indicates possible enzymatic machinery for their biosynthesis, though trihomomethionine itself has not been explicitly documented in plant metabolomes [4] [6]. In mammalian systems, it has been primarily characterized as a low-abundance microbial metabolite, detected through advanced metabolomic profiling rather than as a major metabolic intermediate.
Detection relies on specialized platforms: Liquid Chromatography-Mass Spectrometry (LC-MS) enables identification via exact mass (theoretical m/z 191.0984 for [M+H]⁺) and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy provides confirmation through characteristic chemical shifts of its extended alkylthio moiety. Its low physiological abundance necessitates sensitive detection methods, positioning it within the detection capabilities of high-resolution mass spectrometry-based metabolomics [1] [3].
Table 2: Detection Methods for Trihomomethionine
Analytical Platform | Utility | Detection Limit |
---|---|---|
LC-HRMS (Q-TOF/Orbitrap) | Untargeted detection; fragmentation profiling | Low femtomole range |
NMR Spectroscopy | Structural confirmation; stereochemistry | Micromolar concentrations |
GC-MS (derivatized) | Volatile analysis; retention indexing | Nanomolar range |
CE-MS | Polar metabolite separation; ion mobility | Picomole range |
The discovery trajectory of trihomomethionine parallels the evolution of analytical technologies in metabolomics. Before the 1990s, amino acid analysis primarily targeted proteinogenic species via ion-exchange chromatography, unlikely to resolve this structural analog. Its identification became feasible only with the emergence of high-resolution mass spectrometry and the establishment of comprehensive metabolite databases like the Human Metabolome Database (HMDB) and ChEBI [1] [3].
The compound's annotation exemplifies challenges in metabolomics: 1) Structural Ambiguity: Early MS spectra might misassign it as a lipid due to its hydrophobic alkyl chain; 2) Low Abundance: Its trace levels evade detection without sensitive instrumentation; 3) Database Gaps: Absence from spectral libraries delayed initial identification. These hurdles were overcome through integrative approaches combining MS/MS fragmentation, nuclear magnetic resonance (NMR), and synthetic standards for validation [1] [5].
Historically, it emerged not through targeted biochemical studies but via untargeted metabolomics – the systematic profiling of small molecules (<1500 Da) in biological systems. This shift from hypothesis-driven to discovery science enabled detection of previously overlooked metabolites. The formal registration of trihomomethionine in ChEBI (Chemical Entities of Biological Interest) in 2010 marked its recognition as a biologically relevant entity, though functional characterization remains ongoing [2] [4].
Technological milestones enabling its study include:
Current research places it within the expanding landscape of specialized sulfur metabolites, with potential roles in redox biochemistry or as a microbial virulence factor. However, its biochemical significance remains less defined than its structural analogs like S-adenosylmethionine, reflecting a broader pattern where metabolomic discovery outpaces functional characterization for rare metabolites [1] [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: